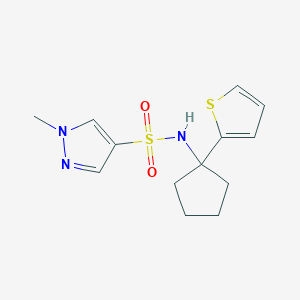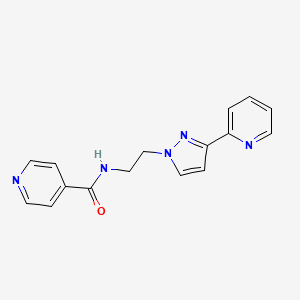
8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol” is a chemical compound. It belongs to the class of compounds known as benzopyrans, which are organic compounds containing a benzene fused to a pyran ring .
Synthesis Analysis
The synthesis of benzopyran derivatives has been a topic of interest for many organic and pharmaceutical chemists due to their valuable biological and pharmaceutical properties . Various methods have been developed for the synthesis of these heterocycles, particularly under green conditions such as using green solvents and catalysts .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzopyran ring with amino and hydroxyl functional groups attached .Scientific Research Applications
Synthesis and Chemical Properties
8-Amino-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is related to compounds with diverse applications, including their roles as intermediates in organic synthesis and potential in various biological activities. An efficient one-pot synthesis method for 2-amino-4H-pyrans demonstrates the compound's relevance in chemical synthesis, highlighting its utility in generating biologically active molecules and as a key intermediate in organic synthesis processes (Zonouzi, Kazemi, & Nezamabadi, 2006).
Biological Activities and Applications
Compounds structurally related to this compound have shown significant biological activities. Specifically, certain derivatives have been synthesized and tested for their antihypertensive activity, demonstrating the potential of these compounds as therapeutic agents. The research on the synthesis and antihypertensive activity of 3-[(substituted-carbonyl)amino]-2H-1-benzopyrans has provided insights into their mechanism of action and potential as potassium channel activators, contributing to their therapeutic applications (Cassidy et al., 1992).
Additionally, studies have explored the optical properties of antipyrine derivatives, indicating the utility of such compounds in materials science, especially for applications requiring specific optical characteristics (El-Ghamaz et al., 2017). The antipyrine derivatives, related to the this compound structure, showcase the compound's relevance beyond pharmaceuticals, highlighting its potential in materials science.
Antimicrobial and Anticancer Potentials
The compound's framework has been the basis for synthesizing derivatives with antimicrobial and anticancer properties. For instance, the design, synthesis, antimicrobial, and anticancer evaluation of 4-(substituted benzylidene-amino)-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-ones reveal the compound's potential in developing new therapeutic agents (Sigroha et al., 2012).
Future Directions
Properties
IUPAC Name |
8-amino-2,2-dimethyl-3,4-dihydrochromen-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5,9,13H,6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXSNAHFUCWFMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C(=CC=C2)N)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]thiourea](/img/structure/B2721807.png)
![2-Phenyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one](/img/structure/B2721808.png)




![N-(3-acetamidophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721817.png)
![2,3-difluoro-N-{2-[(morpholin-4-yl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B2721818.png)
![5-chloro-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)thiophene-2-carboxamide](/img/structure/B2721819.png)




